molecular formula C7H8Na3O8P B176501 Shikimate-3-phosphate trisodium salt CAS No. 143393-03-7

Shikimate-3-phosphate trisodium salt

Cat. No. B176501
M. Wt: 320.08 g/mol
InChI Key: SQZCNOWSDNBSGQ-PFYBVYJXSA-K
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Description

Shikimate-3-phosphate trisodium salt is a substrate for EPSP synthase, which is used in amino acid synthesis and glyphosate resistance in GMO crops . It is a herbicide that inhibits the enzyme EPSPS, which is essential for the production of aromatic amino acids in plants .


Synthesis Analysis

Shikimate-3-phosphate trisodium salt is derived from the shikimate pathway, a biochemical pathway present in plants, fungi, and some bacteria that is responsible for the biosynthesis of aromatic amino acids and other metabolites .


Molecular Structure Analysis

The molecular formula of Shikimate-3-phosphate trisodium salt is C7H8Na3O8P . The compound is a substrate for 5-Enolpyruvoyl-shikimate 3-phosphate synthase (EPSPS) which is the target for the broad-spectrum herbicide N-(phosphonomethyl)glycine (glyphosate) .


Chemical Reactions Analysis

Shikimate-3-phosphate trisodium salt (S3P-TNa) is the substrate for 5-Enolpyruvoyl-shikimate 3-phosphate synthase (EPSPS) which is the target for the broad-spectrum herbicide N-(phosphonomethyl)glycine (glyphosate) . It binds to the active site of the enzyme and prevents it from functioning properly .


Physical And Chemical Properties Analysis

The molecular weight of Shikimate-3-phosphate trisodium salt is 320.08 g/mol . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 8 . The exact mass is 319.96498705 g/mol .

Scientific Research Applications

NMR Characterization in Enzyme-Inhibitor Complexes

Shikimate-3-phosphate trisodium salt has been studied for its role in enzyme-inhibitor complexes, particularly with 5-enolpyruvylshikimate-3-phosphate synthase. McDowell et al. (2004) used rotational-echo double-resonance NMR to analyze the conformation of a shikimate-based bisubstrate inhibitor bound to the enzyme, providing insights into the molecular interactions within the active site (McDowell et al., 2004).

Enzymatic Synthesis Mechanisms

Bondinell et al. (1971) explored the enzymatic synthesis of 5-enolpyruvylshikimate 3-phosphate from shikimate 3-phosphate, shedding light on the biochemical processes involving shikimate-3-phosphate in microbial systems (Bondinell et al., 1971).

Metabolic Engineering for Production

Krämer et al. (2003) discussed fermentative production of shikimic acid from shikimate-3-phosphate, highlighting the metabolic engineering approaches in Escherichia coli for efficient shikimic acid production (Krämer et al., 2003).

Apicomplexan Parasites and Shikimate Pathway

Roberts et al. (2002) provided evidence of the shikimate pathway in apicomplexan parasites, indicating the potential of shikimate-3-phosphate as a target for antiparasitic agents (Roberts et al., 2002).

Solid-State NMR Studies

Christensen and Schaefer (1993) utilized solid-state NMR to determine distances within molecules like shikimate 3-phosphate, contributing to a better understanding of its molecular structure when bound to enzymes (Christensen & Schaefer, 1993).

Synthetic Approaches

Shih and Wu (2000) focused on the efficient synthesis of shikimate 3-phosphate using novel protection methods, demonstrating the importance of synthetic chemistry in studying shikimate derivatives (Shih & Wu, 2000).

Enzymatic Synthesis

Schoenenberger et al. (2018) developed a biocatalytic method for synthesizing shikimic acid 3-phosphate, highlighting the advancements in enzymatic synthesis techniques (Schoenenberger et al., 2018).

Future Directions

Shikimate-3-phosphate trisodium salt is used in biochemical and physiological studies to investigate the effects of shikimate pathway inhibitors on the shikimate pathway . It is also used in enzymatic assays, where it is used to measure the activity of enzymes involved in the shikimate pathway .

properties

IUPAC Name

trisodium;(3R,4S,5R)-4,5-dihydroxy-3-phosphonatooxycyclohexene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11O8P.3Na/c8-4-1-3(7(10)11)2-5(6(4)9)15-16(12,13)14;;;/h2,4-6,8-9H,1H2,(H,10,11)(H2,12,13,14);;;/q;3*+1/p-3/t4-,5-,6+;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZCNOWSDNBSGQ-PFYBVYJXSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C=C1C(=O)[O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C=C1C(=O)[O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Na3O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472277
Record name Shikimate-3-phosphate trisodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Shikimate-3-phosphate trisodium salt

CAS RN

143393-03-7
Record name Shikimate-3-phosphate trisodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 143393-03-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Döring, D Rettke, G Rödel, T Pompe, K Ostermann - Biosensors, 2019 - mdpi.com
… The substrates for the EPSPS enzymatic reaction, shikimate-3-phosphate trisodium salt (S3P) and phosphoenolpyruvate-monopotassium salt (PEP) as well as the pesticides chlorpyrifos…
Number of citations: 9 www.mdpi.com

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